molecular formula C13H18F3N3O B2420742 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butyramide CAS No. 1797977-28-6

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butyramide

Cat. No. B2420742
CAS RN: 1797977-28-6
M. Wt: 289.302
InChI Key: NLROKUVVERNVSJ-UHFFFAOYSA-N
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Description

The compound “5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole” is a building block used in chemical synthesis . Another related compound is “2-[5-cyclopropyl-3-(ethylsulfonyl)pyridin-2-yl]-5-[(trifluoromethyl)sulfinyl]-1,3-benzoxazole”, which is a 1,3-benzoxazole substituted by 5-cyclopropyl-3-(ethylsulfonyl)pyridin-2-yl and (trifluoromethyl)sulfinyl groups at positions 2 and 5, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole” include a molecular weight of 176.14 . No further details were found.

Safety and Hazards

The safety and hazards of “5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole” include hazard statements H302, H315, H319, and H335 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wash thoroughly after handling (P264). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O/c1-2-3-12(20)17-6-7-19-10(9-4-5-9)8-11(18-19)13(14,15)16/h8-9H,2-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLROKUVVERNVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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